1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(trifluoromethoxy)acetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids under strong oxidative conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Reduction: 1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one: Similar structure but with a different position of the trifluoromethoxy group.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Lacks the nitro group but has a similar trifluoromethyl group.
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-one: Contains a propynone moiety instead of a propanone moiety .
Uniqueness
1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of the nitro and trifluoromethoxy groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO4 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-[2-nitro-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-9(15)7-5-6(18-10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
FXUVIGVWCMAUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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